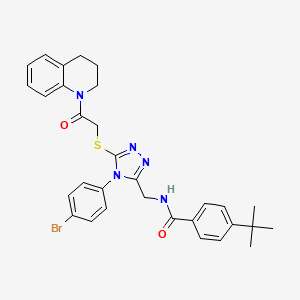

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide

Description

Evolution of 1,2,4-Triazole Derivatives in Drug Discovery

1,2,4-Triazole derivatives have emerged as a cornerstone in medicinal chemistry due to their synthetic versatility and broad-spectrum bioactivity. The triazole nucleus facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets. Early studies identified 1,2,4-triazoles as antifungals (e.g., fluconazole), but recent innovations have expanded their applications to anticancer, anti-inflammatory, and antifibrotic therapies. Modifications such as thione substitution (e.g., 1,2,4-triazole-3-thione) improve metabolic stability and target selectivity, as demonstrated by HD2 , a potent DCN1 inhibitor with an IC~50~ of 2.96 nM against cardiac fibrosis.

Table 1: Key 1,2,4-Triazole Derivatives and Their Therapeutic Applications

Hybrid Pharmacophore Design Principles

Hybrid pharmacophores combine distinct bioactive moieties to synergize therapeutic effects or overcome resistance. The integration of 1,2,4-triazole with quinoline and benzamide in the subject compound follows three design principles:

- Structural Complementarity : The planar quinoline moiety enhances DNA intercalation, while the triazole core mediates enzyme inhibition.

- Pharmacokinetic Optimization : The tert-butyl benzamide group improves lipophilicity, aiding blood-brain barrier penetration.

- Multitarget Engagement : The bromophenyl group may target halogen-bonding pockets in kinases or GPCRs, as seen in kinase inhibitors.

Table 2: Hybrid Pharmacophores in Recent Drug Development

Research Significance and Objectives

The subject compound addresses two critical gaps in drug discovery:

- Dual-Target Potential : By conjugating a 1,2,4-triazole (enzyme inhibitor) with quinoline (DNA intercalator), the molecule may concurrently disrupt cancer cell proliferation and survival pathways.

- Resistance Mitigation : Hybrid structures reduce the likelihood of target mutation-driven resistance, a common issue with single-target agents.

Current Research Landscape of Triazole-Quinoline Hybrid Molecules

Triazole-quinoline hybrids represent a growing subclass in oncology and infectious disease research. For example, acridine-triazole hybrids exhibit DNA-binding and topoisomerase inhibition, while quinoline-triazole conjugates show promise against drug-resistant Plasmodium strains. The subject compound’s bromophenyl and tert-butyl groups may further enhance target specificity, as halogen atoms often improve binding affinity through hydrophobic and van der Waals interactions.

Mechanistic Insights :

- The 3,4-dihydroquinoline moiety may stabilize interactions with G-quadruplex DNA structures.

- The thioether linkage (-S-) between triazole and oxoethyl groups enhances metabolic stability compared to ether or amine linkers.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32BrN5O2S/c1-31(2,3)23-12-10-22(11-13-23)29(39)33-19-27-34-35-30(37(27)25-16-14-24(32)15-17-25)40-20-28(38)36-18-6-8-21-7-4-5-9-26(21)36/h4-5,7,9-17H,6,8,18-20H2,1-3H3,(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJURXUAISHJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure includes several key functional groups that are often associated with biological activity:

- Triazole Ring : Known for its role in antimicrobial and anticancer activities.

- Bromophenyl Group : Often enhances the lipophilicity and biological efficacy of compounds.

- Dihydroquinoline Moiety : Associated with various pharmacological effects including anti-inflammatory and neuroprotective actions.

Antimicrobial Activity

Research has demonstrated that compounds featuring triazole rings exhibit significant antimicrobial properties. The incorporation of the thioether group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential biosynthetic pathways.

In a study evaluating related triazole derivatives, it was found that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism of action is believed to involve interference with lipid biosynthesis in bacterial cells .

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| d1 | Antibacterial | E. coli | 12.5 |

| d2 | Antifungal | C. albicans | 8.0 |

| d3 | Antibacterial | S. aureus | 10.0 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives with similar structural features were tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives demonstrated significant cytotoxicity, suggesting that the presence of the triazole ring and the bromophenyl moiety contribute to the compound's effectiveness against cancer cells .

In a comparative study, compounds with a similar backbone structure showed IC50 values ranging from 5 to 15 µM against MCF7 cells, indicating notable anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| d6 | MCF7 | 6.5 |

| d7 | MCF7 | 9.0 |

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins associated with microbial resistance and cancer proliferation. The studies suggest favorable binding affinities due to hydrophobic interactions between the triazole ring and the active sites of enzymes involved in these diseases .

For example, docking studies indicated that the compound effectively binds to the active site of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives against various pathogens and highlighted that modifications at the benzamide position significantly enhanced antibacterial activity .

- Anticancer Screening : Another investigation focused on the anticancer properties of related compounds showed that those with a similar quinoline structure exhibited reduced cell viability in MCF7 cells, supporting the hypothesis that structural modifications can lead to improved therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. The incorporation of the 3,4-dihydroquinoline structure may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, derivatives of 3,4-dihydroquinoline have shown promising results against various cancer cell lines, suggesting that N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(tert-butyl)benzamide could be a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties. The presence of the thioether linkage and the triazole ring may contribute to this activity by interfering with microbial cell wall synthesis or function .

Alzheimer's Disease Research

The 3,4-dihydroquinoline core is known for its neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's disease. Recent studies have focused on developing multi-targeted agents that can inhibit acetylcholinesterase and monoamine oxidase enzymes simultaneously. This dual inhibition can enhance cognitive function and reduce the progression of neurodegenerative diseases . The compound under discussion may serve as a lead structure for designing new therapeutic agents aimed at these targets.

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between this compound and its biological targets. These studies can provide insights into how modifications to the chemical structure can enhance biological activity or reduce toxicity. For instance, variations in the tert-butyl group or modifications to the bromophenyl moiety could significantly impact binding affinity and selectivity towards specific receptors or enzymes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives for anticancer activity, compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Case Study 2: Neuropharmacological Assessment

A series of compounds derived from 3,4-dihydroquinoline were assessed for their ability to cross the blood-brain barrier and inhibit key enzymes involved in Alzheimer’s disease pathology. The results highlighted that modifications similar to those present in this compound significantly improved bioavailability and enzyme inhibition efficacy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A shares its 1,2,4-triazole backbone with several analogs, but differences in substituents lead to distinct physicochemical and biological properties. Key comparisons include:

Key Observations :

Computational Similarity Analysis

Using Tanimoto coefficients (T_c) and Morgan fingerprints (radius = 2), Compound A was compared to analogs:

Implications :

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis involves multi-step protocols, including nucleophilic substitution and condensation reactions. Key steps include:

- Thioether bond formation : Reacting a bromomethyl intermediate with a thiol-containing precursor (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thiol) under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Triazole ring functionalization : Using trichloroisocyanuric acid (TCICA) as a coupling agent to introduce the tert-butylbenzamide moiety .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio for thiol:bromomethyl intermediate) and reaction time (12–24 hours at 60°C) improves yields to >80% .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., tert-butyl group at δ 1.3 ppm in 1H NMR; carbonyl carbons at δ 165–175 ppm in 13C NMR) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system with space group P2₁/c and R factor < 0.05) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target bacterial acps-pptase enzymes using spectrophotometric methods (IC₅₀ values < 10 µM indicate potency) .

- Receptor binding studies : Use radioligand displacement assays (e.g., for 5-HT1D or α1-adrenergic receptors) with GR127935 as a reference antagonist .

Advanced Research Questions

Q. What computational strategies are effective for studying this compound's interaction with bacterial acps-pptase?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the triazole moiety and active-site residues (e.g., Asp98, Arg122) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability (RMSD < 2.0 Å) and identify key interactions (e.g., hydrophobic contacts with tert-butyl group) .

- Data Table :

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -9.2 ± 0.3 |

| Key Residues | Asp98, Arg122, Leu145 |

| Binding Energy (MM/PBSA) | -42.5 ± 1.8 kcal/mol |

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl) affect antibacterial activity?

- Methodological Answer :

- SAR analysis : Replace the 4-bromophenyl group with 4-chlorophenyl and compare MIC values against E. coli (e.g., MIC decreases from 2.5 µg/mL to 1.8 µg/mL) .

- Mechanistic insight : The bromine atom enhances lipophilicity (logP increases by 0.5 units), improving membrane penetration .

Q. What experimental design principles apply to optimizing continuous-flow synthesis?

- Methodological Answer :

- Flow chemistry : Use a microreactor system (e.g., Corning AFR) to enhance mixing and reduce reaction time (e.g., from 24 hours to 2 hours) .

- Design of Experiments (DoE) : Apply Taguchi methods to optimize temperature (60–80°C), pressure (1–3 bar), and residence time (10–30 min) .

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

- Methodological Answer :

- Single-crystal XRD : Compare experimental bond lengths (e.g., C-S bond: 1.78 Å) with DFT-calculated values (1.75 Å) to validate geometry .

- Data Table :

| Bond Type | Experimental Length (Å) | DFT-Calculated Length (Å) |

|---|---|---|

| C-S (thioether) | 1.78 | 1.75 |

| N-N (triazole) | 1.32 | 1.30 |

Safety and Handling

Q. What safety protocols are critical when handling intermediates like O-benzyl hydroxylamine HCl?

- Methodological Answer :

- Hazard analysis : Conduct a risk assessment for exothermic reactions (e.g., neutralization of HCl with K₂CO₃) .

- Waste management : Segregate halogenated waste (e.g., bromophenyl byproducts) for certified disposal .

Contradiction Resolution

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

- Methodological Answer :

- Dose-response curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots; a unchanged V_max and increased K_m suggest competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.